1-[4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid
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Description
1-[4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C16H18F3N5O2 and its molecular weight is 369.348. The purity is usually 95%.
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Mechanism of Action
Target of action
Pyrazole and imidazole derivatives have been found to interact with a variety of biological targets, including various enzymes and receptors .
Mode of action
The exact mode of action can vary greatly depending on the specific compound and its targets. For example, some pyrazole derivatives have been found to inhibit certain enzymes, leading to therapeutic effects .
Biochemical pathways
Again, this can vary greatly. For instance, some imidazole derivatives are known to affect various biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
The ADME properties of a compound can depend on many factors, including its chemical structure and the route of administration. For example, many heterocyclic compounds like pyrazoles and imidazoles are well absorbed and extensively metabolized .
Result of action
The molecular and cellular effects can vary depending on the specific compound and its targets. Some pyrazole and imidazole derivatives have been found to have antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and other activities .
Properties
IUPAC Name |
1-[4-(1,5-dimethylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O2/c1-9-11(7-20-23(9)2)12-6-13(16(17,18)19)22-15(21-12)24-5-3-4-10(8-24)14(25)26/h6-7,10H,3-5,8H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKHJUWWJBKNBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC(=NC(=N2)N3CCCC(C3)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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